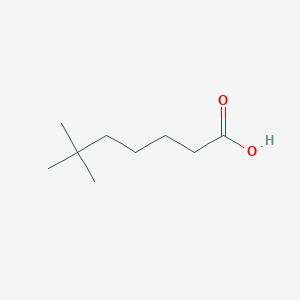

6,6-ジメチルヘプタン酸

説明

7:0(6Me,6Me) is a medium-chain fatty acid.

科学的研究の応用

化学研究

“6,6-ジメチルヘプタン酸”は、分子式がC9H18O2である化学化合物です . 無色で油状の液体であり、水にはわずかに溶解しますが、ほとんどの有機溶媒には容易に溶解します . このため、さまざまな化学研究アプリケーション、特に有機溶媒を含むアプリケーションで役立ちます。

可塑剤の製造

“ノナン酸”は、可塑剤の製造における前駆体として役立ちます . 可塑剤は、プラスチックに添加されて、柔軟性、透明性、耐久性、寿命を向上させる物質です。自動車、建設、消費財など、さまざまな業界で広く使用されています。

香料および香味剤

“ノナン酸”は、その刺激的な臭いから、人工香料や香料のエステルの製造に使用されます . これらのエステルは、食品や飲料業界だけでなく、化粧品やパーソナルケア製品の製造にも広く使用されています。

農業業界

農業業界では、“ノナン酸”は、非全身性殺虫剤、殺ダニ剤、除草剤としてよく使用されます . つまり、植物の組織に吸収されることなく、昆虫、ダニ、不要な植物の個体数をそれぞれ殺したり、抑制したりすることができます。

海洋化学および大気化学

“ノナン酸”などの中鎖脂肪酸界面活性剤のバルク相と空気/水界面の間の分配は、海洋化学や大気化学など、多くの分野で関心を集めています . これにより、これらの種は海塩エアロゾル(SSA)に移動することができ、雲の形成と気候変動に影響を与えます。

環境への影響と生分解性

“ノナン酸”は、容易に生分解性があると分類されています , つまり、環境中の微生物によって比較的速やかに分解される可能性があることを意味しています。この特性により、“ノナン酸”の長期的環境影響が軽減されます。特に、環境中に長時間残留する可能性のある他の化学化合物と比較すると、その影響は少なくなります。

生物活性

Neononanoic acid, a branched-chain carboxylic acid, is part of the neo acid family and has garnered attention due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of neononanoic acid, including its synthesis, toxicological profile, and relevant case studies.

Chemical Structure and Synthesis

Neononanoic acid is characterized by a branched structure that distinguishes it from its linear counterparts. It can be synthesized through various methods, including:

- Biomass-derived processes : Recent studies indicate that neo acids can be produced from lignocellulosic biomass through catalytic methods involving hydroxyalkylation and alkylation processes, yielding high overall yields of medium-chain carboxylic acids, including neononanoic acid .

- Chemical synthesis : Traditional chemical synthesis routes involve the reaction of linear carboxylic acids with branched alkyl groups to form neononanoic acid .

Toxicological Profile

The biological activity of neononanoic acid has been evaluated in various studies focusing on its toxicity and potential health effects:

- Skin Sensitization : Neononanoic acid has been associated with allergic contact hypersensitivity. In several case studies, individuals exhibited sensitization upon exposure, indicating its potential as a skin sensitizer .

- Genotoxicity : Investigations into the genotoxic potential of related compounds suggest that neononanoic acid may have similar properties. In vivo studies have shown increased mutation frequencies in various tissues following exposure to related glycidyl derivatives .

- Acute Toxicity : The acute toxicity levels for neononanoic acid show low toxicity in oral exposure studies, with LD50 values exceeding 2000 mg/kg in rodent models .

Case Studies

- Case Study on Skin Sensitization :

- Animal Studies :

Summary of Biological Activities

The following table summarizes key findings related to the biological activities and toxicological profiles of neononanoic acid:

特性

IUPAC Name |

6,6-dimethylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-9(2,3)7-5-4-6-8(10)11/h4-7H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOISIQFPPAFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208099 | |

| Record name | Neononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59354-78-8 | |

| Record name | Neononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059354788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neononanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEONONANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L998HB9ZEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of neononanoic acid influence the hardness of coatings derived from its glycidyl esters?

A1: The branching structure of neononanoic acid plays a key role in determining the hardness of coatings derived from its glycidyl esters []. A higher concentration of "blocked" and "highly branched" isomers in the neononanoic acid mixture results in harder coatings []. Conversely, a lower concentration of these isomers leads to softer polymers and consequently, softer coatings [].

Q2: What are the advantages of using non-ionic additives based on allyl and vinyl ethers in aqueous pigment formulations containing neononanoic acid derivatives?

A2: Non-ionic additives based on allyl and vinyl ethers, when incorporated into aqueous pigment formulations containing neononanoic acid derivatives (like vinyl esters of neononanoic acid), can offer several advantages []:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。